[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate
Overview
Description
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and a fused dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate typically involves multi-step organic reactions. The initial steps often include the formation of the hexahydrobenzo ring system, followed by the introduction of the dioxole rings. The final steps involve the esterification of the hydroxyl groups with butyric acid under acidic or basic conditions to form the dibutyrate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for various biochemical assays and experiments.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, (3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4,8-diyl dibutyrate can be used as an intermediate in the production of polymers, resins, and other materials. Its chemical properties make it valuable for manufacturing processes that require specific functional groups.
Properties
IUPAC Name |
[(1S,3R,7S,9S)-8-butanoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8/c1-7-9-11(21)23-13-15-17(27-19(3,4)25-15)14(24-12(22)10-8-2)18-16(13)26-20(5,6)28-18/h13-18H,7-10H2,1-6H3/t13?,14?,15-,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXXWAYCZVPNH-FOYUHDTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(C(C3C1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC1[C@H]2[C@@H](C([C@@H]3[C@@H]1OC(O3)(C)C)OC(=O)CCC)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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